Scaffold-Hopping Advantage: Cinnoline Core vs. 2,4-Dimethylquinoline Core in M4 PAM Activity and ADME
The 3,4-dimethylcinnoline carboxamide core was explicitly developed as a scaffold-hopping replacement for the 2,4-dimethylquinoline carboxamide core in an M4 PAM series. The original quinoline series suffered from high predicted hepatic clearance and high protein binding, motivating the switch to the cinnoline heterocycle. The cinnoline-based carboxamides retained good M4 PAM activity while demonstrating improved clearance and protein binding profiles [1]. Although the published quantitative ADME parameters are for the derived carboxamide analogs rather than the free carboxylic acid, the core heterocycle—and by extension this carboxylic acid as the immediate synthetic precursor for amide coupling—is the direct chemical entry point to this differentiated chemotype. The patent explicitly claims 3,4-dimethylcinnoline-6-carboxamide compounds as distinct from the 2,4-dimethylquinoline-6-carboxamide series, establishing the carboxylic acid as the critical synthetic gateway [2].
| Evidence Dimension | Predicted hepatic clearance and protein binding (derived carboxamides) |
|---|---|
| Target Compound Data | 3,4-Dimethylcinnoline-6-carboxamide core: improved clearance and protein binding profiles vs. quinoline core (qualitative; exact numerical values not publicly accessible in abstract/free full text) [1] |
| Comparator Or Baseline | 2,4-Dimethylquinoline-6-carboxamide core: high predicted hepatic clearance and high protein binding [1] |
| Quantified Difference | Directional improvement confirmed by scaffold-hopping study design; exact fold-change not disclosed in publicly available abstract [1] |
| Conditions | In silico ADME prediction and in vitro M4 PAM assays; human and rat M4 receptor systems; Bioorg Med Chem Lett 2019 [1] |
Why This Matters
For medicinal chemistry teams pursuing M4 PAM lead optimization, the 3,4-dimethylcinnoline-6-carboxylic acid building block provides direct access to a chemotype that addresses the ADME liabilities (clearance, protein binding) of the predecessor quinoline series.
- [1] Temple KJ, Engers JL, Long MF, et al. Discovery of a novel 3,4-dimethylcinnoline carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. Bioorg Med Chem Lett. 2019;29(21):126678. PMID: 31537424. View Source
- [2] US Patent 10,934,276. Positive allosteric modulators of the muscarinic acetylcholine receptor M4. Issued Mar 2, 2021. View Source
